molecular formula C8H4ClN3O2 B13209453 4-Chloro-3-nitro-1,6-naphthyridine

4-Chloro-3-nitro-1,6-naphthyridine

Cat. No.: B13209453
M. Wt: 209.59 g/mol
InChI Key: DBMJGWUJFRSOPQ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused-ring system with two pyridine rings, one of which is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitro-1,6-naphthyridine typically involves the nitration of 4-chloro-1,6-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, aniline, or thiols in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Nucleophilic Substitution: Substituted naphthyridines with various functional groups.

    Reduction: 4-Chloro-3-amino-1,6-naphthyridine.

    Oxidation: Oxidized derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

4-Chloro-3-nitro-1,6-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-1,6-naphthyridine is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

    4-Chloro-1,6-naphthyridine: Lacks the nitro group, making it less reactive in certain biological contexts.

    3-Nitro-1,6-naphthyridine: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.

    4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: Features different substituents, leading to distinct chemical and biological properties.

Uniqueness: 4-Chloro-3-nitro-1,6-naphthyridine is unique due to the presence of both chlorine and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

4-chloro-3-nitro-1,6-naphthyridine

InChI

InChI=1S/C8H4ClN3O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H

InChI Key

DBMJGWUJFRSOPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl

Origin of Product

United States

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